Cas no 155111-88-9 (2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9CI))

2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9CI) structure
155111-88-9 structure
Product Name:2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9CI)
Numero CAS:155111-88-9
MF:C18H24O3
MW:288.381365776062
CID:152128
PubChem ID:6443713
Update Time:2025-04-19

2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9CI)
    • (2E,4E)-5-(2,6,8-trimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-yl)penta-2,4-dienoic acid
    • 2,4-Pentadienoic acid,5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)- (9...
    • (2E,4E)-5-(2,6,8-trimethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)penta-2,4-dienoic acid
    • 2,4-Pentadienoic acid, 5-(3,4,4a,5,6,7,8,8a-octahydro-2,6,8-trimethyl-3-oxo-1-naphthalenyl)-
    • 5-(1-Ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid
    • Hynapene B
    • CHEBI:216682
    • 155111-88-9
    • Inchi: 1S/C18H24O3/c1-11-8-12(2)18-14(9-11)10-16(19)13(3)15(18)6-4-5-7-17(20)21/h4-7,11-12,14,18H,8-10H2,1-3H3,(H,20,21)/b6-4+,7-5+
    • Chiave InChI: NLOFDOOJCSGCEJ-YDFGWWAZSA-N
    • Sorrisi: O=C1C(C)=C(/C=C/C=C/C(=O)O)C2C(C)CC(C)CC2C1

Proprietà calcolate

  • Massa esatta: 288.17254462g/mol
  • Massa monoisotopica: 288.17254462g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 525
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 54.4Ų
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.